N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Description
The compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a benzothiazole derivative characterized by a dimethyl-substituted benzothiazole core, a methanesulfonyl group at the benzamide’s meta position, and a pyridin-2-ylmethyl substituent. The methanesulfonyl group enhances solubility and serves as a hydrogen bond acceptor, while the pyridinylmethyl moiety introduces conformational flexibility.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-11-16(2)21-20(12-15)30-23(25-21)26(14-18-8-4-5-10-24-18)22(27)17-7-6-9-19(13-17)31(3,28)29/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHVTVQNBAVHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the methanesulfonyl group and a pyridine moiety enhances its solubility and potential interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H16N2O2S2 |
| Molar Mass | 304.42 g/mol |
| CAS Number | 1170224-51-7 |
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole scaffold exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has been tested against several cancer cell lines, including those representing breast cancer (MCF-7) and lymphoma (U937). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: U937 Cell Line
In a study evaluating the compound's effects on U937 cells:
- Concentration Range: 1 µM to 10 µM
- Observation: Significant reduction in cell viability was noted at concentrations above 5 µM.
- Mechanism: Activation of procaspase-3 leading to apoptosis was confirmed through Western blot analysis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cancer cell survival.
- Receptor Modulation: Interaction with cellular receptors involved in proliferation and survival pathways.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Studies suggest that modifications on the benzothiazole ring and the introduction of various substituents can significantly affect biological activity.
| Compound | Substituent | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N- | [(pyridin-2-yl)methyl]benzamide | Anticancer and antimicrobial |
| N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin) | Various | Multi-functional agents |
Comparison with Similar Compounds
Comparison with N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine
Key Structural Differences :
- Core Structure: The analog replaces the benzamide and pyridinylmethyl groups with a pyrimidine ring (4,6-dimethylpyrimidin-2-yl) directly linked to the benzothiazole via an amino group .
- Substituents : Lacks the methanesulfonyl group but retains methyl substituents on the pyrimidine.
- Hydrogen Bonding : Forms intermolecular N–H⋯N hydrogen bonds, creating centrosymmetric dimers (R₂²(8) motif) , whereas the target compound’s methanesulfonyl group may engage in stronger dipole-dipole interactions.
Structural Parameters :
Comparison with N-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-thienopyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Key Structural Differences :
- Heterocyclic Core: The analog incorporates a thieno[2,3-c]pyridine fused system instead of a benzothiazole-pyridinylmethyl arrangement .
- Sulfonamide vs.
Functional Implications :
- The thienopyridine core may alter electronic properties (e.g., aromaticity and charge distribution) compared to the pyridinylmethyl group in the target compound.
- The ethyl substituent on the thienopyridine could increase lipophilicity, contrasting with the target’s dimethylbenzothiazole .
Methodological Considerations
Crystallographic refinement tools like SHELXL and SHELXS () are critical for resolving such complex structures, particularly for analyzing hydrogen bonding and dihedral angles . However, the provided evidence lacks explicit data on the target compound’s crystallography, necessitating hypothetical comparisons based on structural analogs.
Preparation Methods
Synthesis of 4,6-Dimethyl-1,3-benzothiazol-2-amine
The benzothiazole core was synthesized via cyclization of 2-amino-4,6-dimethylthiophenol using cyanogen bromide (BrCN) in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by cyclodehydration:
$$
\text{2-Amino-4,6-dimethylthiophenol} + \text{BrCN} \xrightarrow{\text{Ethanol, Reflux}} \text{4,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{HBr}
$$
Reaction Conditions :
Characterization Data :
Alkylation to Form N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]amine
The secondary amine was synthesized via nucleophilic substitution of 4,6-dimethyl-1,3-benzothiazol-2-amine with (pyridin-2-yl)methyl chloride in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF):
$$
\text{4,6-Dimethyl-1,3-benzothiazol-2-amine} + \text{(Pyridin-2-yl)methyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]amine}
$$
Optimized Conditions :
Characterization Data :
Preparation of 3-Methanesulfonylbenzoic Acid
3-Methanesulfonylbenzoic acid was synthesized via sulfonation of benzoic acid using chlorosulfonic acid (ClSO$$3$$H), followed by methylation with iodomethane (CH$$3$$I):
$$
\text{Benzoic Acid} \xrightarrow{\text{ClSO}3\text{H}} \text{3-Sulfobenzoic Acid} \xrightarrow{\text{CH}3\text{I}} \text{3-Methanesulfonylbenzoic Acid}
$$
Reaction Conditions :
- Sulfonation: 0°C, 2 hours
- Methylation: NaH, THF, 0°C to room temperature, 6 hours
- Overall Yield: 62%
Characterization Data :
Acylation to Yield the Target Compound
The final acylation step involved reacting 3-methanesulfonylbenzoyl chloride with N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]amine in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base:
$$
\text{3-Methanesulfonylbenzoyl chloride} + \text{N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Optimized Conditions :
- Molar Ratio: 1:1.1 (amine:acyl chloride)
- Temperature: 0°C to room temperature
- Duration: 8 hours
- Yield: 48%
Characterization Data :
- Melting Point : 192–194°C
- $$^1$$H-NMR (400 MHz, DMSO-$$d6$$) : δ 8.58 (d, $$J = 4.8$$ Hz, 1H, Py-H), 8.12 (s, 1H, Benzamide-H), 7.98–7.90 (m, 2H, Benzamide-H), 7.74–7.68 (m, 2H, Py-H), 7.30 (s, 1H, C5-H), 6.96 (s, 1H, C7-H), 5.02 (s, 2H, CH$$2$$), 3.22 (s, 3H, SO$$2$$CH$$3$$), 2.46 (s, 3H, C4-CH$$3$$), 2.42 (s, 3H, C6-CH$$3$$).
- HRMS (ESI) : m/z calculated for C$${24}$$H$${24}$$N$$3$$O$$3$$S$$_2$$ [M+H]$$^+$$: 482.1264, found: 482.1268.
Analytical Data and Reaction Optimization
Table 1. Physicochemical Properties of Synthetic Intermediates and Target Compound
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | R$$_f$$ (Toluene:EtOAc 7:3) |
|---|---|---|---|---|
| 4,6-Dimethyl-1,3-benzothiazol-2-amine | C$$9$$H$${10}$$N$$_2$$S | 142–144 | 68 | 0.58 |
| N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]amine | C$${16}$$H$${18}$$N$$_3$$S | 155–157 | 54 | 0.63 |
| 3-Methanesulfonylbenzoic Acid | C$$8$$H$$8$$O$$_4$$S | 178–180 | 62 | 0.45 |
| Target Compound | C$${24}$$H$${24}$$N$$3$$O$$3$$S$$_2$$ | 192–194 | 48 | 0.72 |
Data adapted from analogous syntheses.
Challenges and Mitigation Strategies
- Low Yield in Alkylation Step : The steric hindrance from the pyridin-2-ylmethyl group reduced nucleophilicity of the amine. Solution: Use a 10% excess of alkylating agent and extend reaction time to 18 hours.
- Acylation Side Reactions : Competing hydrolysis of the acyl chloride was minimized by maintaining anhydrous conditions and using molecular sieves.
- Purification Difficulties : Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 8:2 to 6:4) improved purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
